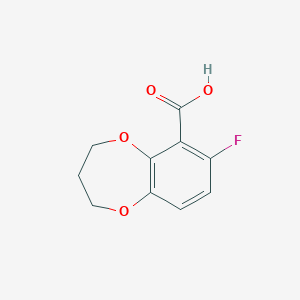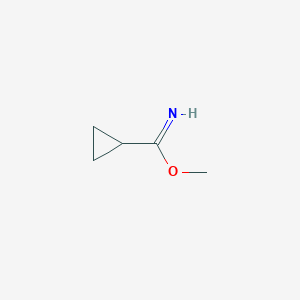![molecular formula C19H12N4 B13174173 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13174173.png)
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivatives with various aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
化学反応の分析
Types of Reactions
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s biological activity.
Reduction: This reaction can modify the electronic properties of the compound, potentially altering its pharmacological profile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are often novel derivatives of the original compound, which can exhibit enhanced or altered biological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups that modify the compound’s pharmacological properties .
科学的研究の応用
作用機序
The mechanism of action of 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile primarily involves the inhibition of CDK2, a key enzyme in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the compound’s ability to fit into the CDK2 active site through essential hydrogen bonding interactions .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and anti-inflammatory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent CDK2 inhibition and anticancer properties.
Pyrano[2,3-d]pyrimidine: Used in the synthesis of various bioactive molecules.
Uniqueness
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile stands out due to its unique structural features and its potent inhibition of CDK2, making it a promising candidate for anticancer drug development . Its ability to induce apoptosis and arrest the cell cycle at different phases further highlights its potential as a therapeutic agent .
特性
分子式 |
C19H12N4 |
|---|---|
分子量 |
296.3 g/mol |
IUPAC名 |
2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C19H12N4/c20-11-14-12-21-19-17(15-7-3-1-4-8-15)18(22-23(19)13-14)16-9-5-2-6-10-16/h1-10,12-13H |
InChIキー |
HZHLJUVMCSJCTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2C4=CC=CC=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


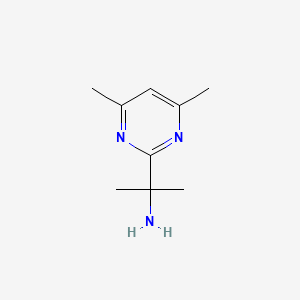
![3,3,3-trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13174095.png)
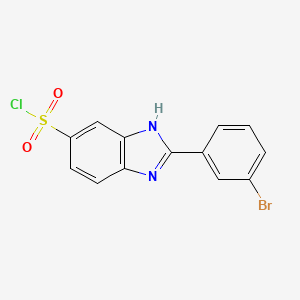
![1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide](/img/structure/B13174107.png)
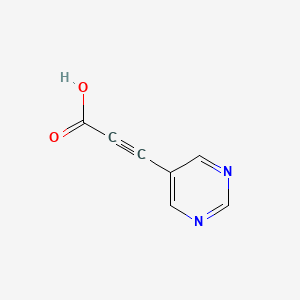
![{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13174112.png)

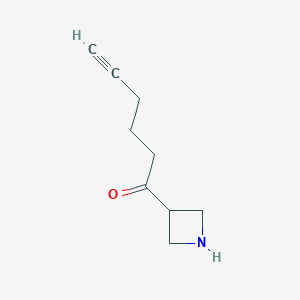
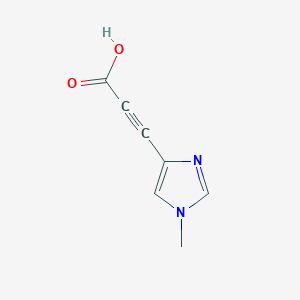
![2-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13174122.png)
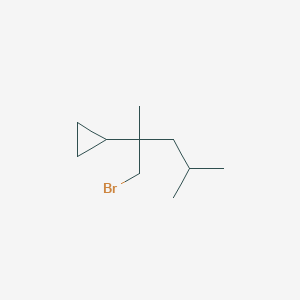
![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol](/img/structure/B13174143.png)
